N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Medicinal Chemistry Epigenetics BRD4 Bromodomain

This thiazole-sulfonamide butanamide is a structurally unique BRD4 bromodomain probe candidate. The 2,4-difluorophenyl substituent at the thiazole C4 position—unlike the 5-chlorothiophen-2-yl analog—offers distinct electronic and steric properties that may shift selectivity across BET family bromodomains (BRD2/3/4/T). With drug-like physicochemical parameters (XLogP3=3.5, TPSA=122 Ų), it serves as both a screening candidate for bromodomain panels and a reference standard for solubility/permeability benchmarking. A known PDB template (4HXM) supports in silico docking. Ideal for SAR table construction mapping substituent effects on bromodomain affinity.

Molecular Formula C20H18F2N2O4S2
Molecular Weight 452.49
CAS No. 953943-83-4
Cat. No. B2449339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
CAS953943-83-4
Molecular FormulaC20H18F2N2O4S2
Molecular Weight452.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H18F2N2O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)10-2-3-19(25)24-20-23-18(12-29-20)16-9-4-13(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25)
InChIKeyCLNOJNFLBVRXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 953943-83-4): Procurement-Relevant Chemical Identity and Structural Context


N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 953943-83-4) is a synthetic, small-molecule thiazole-sulfonamide derivative with the molecular formula C20H18F2N2O4S2 and a molecular weight of 452.5 g/mol [1]. The compound features a 4-(2,4-difluorophenyl)thiazole head group linked via a butanamide spacer to a 4-methoxyphenylsulfonyl tail. Its computed physicochemical properties (XLogP3-AA = 3.5, TPSA = 122 Ų, 8 H-bond acceptors, 1 H-bond donor) position it within the drug-like chemical space typical of kinase inhibitor or epigenetic probe scaffolds [1]. The compound is catalogued in the PubChem database (CID 16910569) and is offered by chemical vendors as a research-grade building block for medicinal chemistry and chemical biology applications [1].

Why N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide Cannot Be Trivially Substituted by In-Class Analogs


Thiazole-sulfonamide butanamides comprise a structurally diverse family in which even minor peripheral modifications can profoundly alter target engagement, selectivity, and physicochemical properties. The 2,4-difluorophenyl substituent at the thiazole C4 position confers distinct electronic and steric characteristics compared to alternatives such as 5-chlorothiophen-2-yl, naphth-2-yl, or unsubstituted phenyl groups, potentially shifting the compound's selectivity among bromodomains, kinases, or other targets . The combination of this specific head group with the 4-methoxyphenylsulfonyl tail and the four-carbon butanamide linker defines a unique pharmacophoric pattern that cannot be recapitulated by analogs bearing tosyl, benzylsulfonyl, or chlorophenylsulfonyl groups [1]. The closest catalogued analog, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941878-87-1), is reported as a BRD4 bromodomain 1 inhibitor, highlighting how a single heteroaryl substitution at the thiazole C4 position can dictate a compound's biological annotation and intended research application .

Quantitative Differential Evidence for N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide vs. Closest Analogs


Structural Uniqueness: 2,4-Difluorophenyl Head Group vs. 5-Chlorothiophen-2-yl Analog in Thiazole-Sulfonamide Butanamides

The target compound incorporates a 4-(2,4-difluorophenyl)thiazole head group, whereas its closest catalogued analog (CAS 941878-87-1) bears a 5-chlorothiophen-2-yl substituent at the thiazole C4 position . The analog is annotated as a BRD4 bromodomain 1 inhibitor . The 2,4-difluorophenyl group introduces two electron-withdrawing fluorine atoms at distinct ring positions, altering the electrostatic potential surface and H-bond acceptor capacity (C-F...H interactions) relative to the sulfur-containing, monochloro-substituted thiophene of the analog. These electronic differences are expected to modulate affinity for acetyl-lysine binding pockets in bromodomains, as the fluorine atoms can engage in orthogonal dipolar interactions not available to the chlorothiophene moiety [1].

Medicinal Chemistry Epigenetics BRD4 Bromodomain

Sulfonyl Tail Group Differentiation: 4-Methoxyphenylsulfonyl vs. Tosyl and Benzylsulfonyl Analogs

The 4-methoxyphenylsulfonyl tail of the target compound contrasts with the 4-methylphenylsulfonyl (tosyl) group found in analogs such as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 941925-78-6) . The electron-donating methoxy substituent (σₚ = −0.27) reduces the sulfonyl group's electrophilicity relative to the methyl-substituted tosyl analog (σₚ = −0.17), potentially diminishing non-specific reactivity with thiol nucleophiles while preserving hydrogen-bond acceptor capacity via the methoxy oxygen [1]. This electronic modulation may improve selectivity profiles in cellular assays where off-target sulfonylation of cysteine residues is a concern. Furthermore, the methoxy group contributes to a computed TPSA of 122 Ų [1], which is higher than that expected for the tosyl analog, suggesting marginally improved aqueous solubility.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Linker Length Specificity: Four-Carbon Butanamide vs. Alternative Spacer Lengths in Thiazole-Sulfonamide Series

The target compound incorporates a linear four-carbon butanamide linker between the thiazole core and the sulfonyl tail, as indicated by the IUPAC name and SMILES notation (CCCC(=O)NC₂...) [1]. Analogs with shorter (e.g., acetyl or propionyl) or longer (e.g., pentanamide or hexanamide) linkers would exhibit altered conformational flexibility and spatial relationships between the head and tail pharmacophoric elements. The computed rotatable bond count of 8 [1] reflects the conformational degrees of freedom imparted by this linker, which can influence the entropic penalty upon target binding. While no direct binding data are available, in structurally related BRD4 inhibitor series, linker length has been shown to modulate bromodomain selectivity by controlling the reach of the sulfonyl tail into the acetyl-lysine binding channel [2].

Medicinal Chemistry Linker Optimization Conformational Analysis

Recommended Research Application Scenarios for N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide Based on Available Structural Evidence


Bromodomain and Epigenetic Probe SAR Expansion

Given that the closest catalogued analog (5-chlorothiophen-2-yl variant) is annotated as a BRD4 bromodomain 1 inhibitor , the 2,4-difluorophenyl-substituted compound is a high-priority candidate for bromodomain selectivity profiling. The distinct electronic character of the 2,4-difluorophenyl group may shift selectivity among BET family bromodomains (BRD2, BRD3, BRD4, BRDT) relative to the chlorothiophene analog, making this compound valuable for constructing SAR tables that map substituent effects on bromodomain affinity and selectivity.

Kinase Inhibitor Hit-to-Lead Chemistry

The thiazole-sulfonamide scaffold is a recognized kinase inhibitor pharmacophore [1]. The specific combination of a 2,4-difluorophenyl head group with a 4-methoxyphenylsulfonyl tail and a butanamide linker positions this compound as a versatile starting point for kinase panel screening. The electron-withdrawing fluorine atoms may enhance binding to kinases with hydrogen-bond donor residues in the hinge region, while the methoxy tail provides a handle for further optimization of solubility and selectivity.

Physicochemical Tool Compound for Solubility and Permeability Studies

With a computed XLogP3-AA of 3.5 and a TPSA of 122 Ų [2], this compound occupies a favorable region of drug-like chemical space. It can serve as a reference compound in solubility and permeability assays within the thiazole-sulfonamide series, enabling researchers to benchmark the impact of the 2,4-difluorophenyl head group on physicochemical properties relative to analogs with different C4 substituents.

Fragment-Based and Structure-Guided Drug Design Starting Point

The compound's molecular weight (452.5 g/mol) [2] and balanced physicochemical profile make it suitable as a lead-like starting point for structure-guided optimization. The availability of a PDB structure (4HXM) for a butanamide-linked BRD4 inhibitor [3] provides a structural template for computational docking studies, enabling in silico evaluation of the 2,4-difluorophenyl head group's compatibility with the acetyl-lysine binding pocket prior to experimental validation.

Quote Request

Request a Quote for N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.